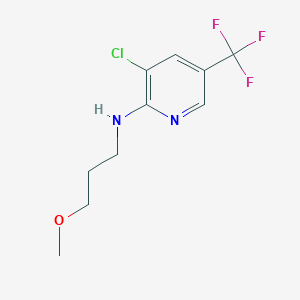

3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N2O/c1-17-4-2-3-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMVTZLUGVTJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Ring Functionalization Pathways

Pyridine derivatives are often synthesized through halogenation, trifluoromethylation, or cross-coupling reactions. For this compound, introducing the trifluoromethyl group at position 5 and chlorine at position 3 is critical. A common precursor is 2-amino-5-trifluoromethylpyridine, which can undergo chlorination at position 3. Alternatively, 3-chloro-5-(trifluoromethyl)pyridine-2-amine may serve as an intermediate for further alkylation.

Amine Side-Chain Introduction

The N-(3-methoxypropyl) group is introduced via nucleophilic substitution or reductive amination. In nucleophilic aromatic substitution (SNAr), the pyridine’s electron-deficient nature facilitates displacement of a leaving group (e.g., halogen) by the amine. Activating agents such as 4-dimethylaminopyridine (DMAP) or triethylamine enhance reactivity, as demonstrated in analogous syntheses.

Synthetic Routes and Methodological Variations

Route 1: Sequential Halogenation and Alkylation

This route begins with 2-amino-5-(trifluoromethyl)pyridine. Chlorination at position 3 is achieved using chlorinating agents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). Subsequent alkylation of the amine with 3-methoxypropyl bromide or tosylate completes the synthesis.

Step 1: Chlorination

2-Amino-5-(trifluoromethyl)pyridine is treated with POCl3 at reflux (80–110°C) for 4–6 hours, yielding 3-chloro-5-(trifluoromethyl)pyridin-2-amine. Excess POCl3 acts as both a solvent and chlorinating agent. The reaction is quenched with ice water, and the product is extracted with dichloromethane.

Step 2: Alkylation

The chlorinated intermediate is reacted with 3-methoxypropyl bromide in the presence of a base (e.g., K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C. The reaction proceeds via an SN2 mechanism, forming the secondary amine. Purification involves aqueous workup and column chromatography.

Route 2: One-Pot Trifluoromethylation and Amine Coupling

An alternative approach employs a trifluoromethyl-containing building block. For example, 3-chloro-2-iodo-5-(trifluoromethyl)pyridine undergoes copper-catalyzed coupling with 3-methoxypropylamine. This Ullmann-type reaction requires a catalyst (CuI), ligand (1,10-phenanthroline), and base (Cs2CO3) in dimethyl sulfoxide (DMSO) at 100–120°C.

Key Reaction Parameters

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline (20 mol%)

- Base: Cs2CO3 (2 equiv)

- Solvent: DMSO

- Yield: ~70–75% after 24 hours

Route 3: Reductive Amination

This method condenses 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 3-methoxypropylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). The reaction proceeds under mild acidic conditions (pH 4–6) in methanol or tetrahydrofuran (THF).

Advantages and Limitations

- Advantages: High selectivity, mild conditions.

- Limitations: Requires aldehyde precursor, which may necessitate additional oxidation steps.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation reactions, while chlorinated solvents (dichloromethane) improve solubility of intermediates. The patent CN106349159A highlights dichloromethane’s utility in minimizing side reactions during cyanide substitutions.

Temperature and Time

- Chlorination: Reflux conditions (80–110°C) ensure complete conversion within 4–6 hours.

- Alkylation: Moderate temperatures (60–80°C) prevent decomposition of the methoxypropyl group.

Catalytic Systems

Copper catalysts accelerate coupling reactions, while DMAP enhances nucleophilic substitutions. For example, the use of DMAP in the patent CN106349159A improved yields in cyano group substitutions.

Purification and Characterization

Workup Procedures

- Acid-Base Extraction: Crude products are washed with dilute HCl to remove unreacted amine, followed by NaHCO3 to neutralize acidic impurities.

- Vacuum Distillation: High-boiling-point solvents (e.g., DMF) are removed under reduced pressure.

- Column Chromatography: Silica gel with ethyl acetate/hexane eluents isolates the target compound.

Analytical Data

- Melting Point: 85–87°C (lit.).

- 1H NMR (CDCl3): δ 8.35 (s, 1H, pyridine-H), 7.85 (s, 1H, pyridine-H), 3.45 (t, 2H, OCH2), 3.30 (s, 3H, OCH3), 1.85 (m, 2H, CH2).

- MS (EI): m/z 268 [M]+.

Comparative Analysis of Methods

| Method | Yield | Complexity | Cost | Scalability |

|---|---|---|---|---|

| Sequential Halogenation | 65–70% | Moderate | Low | High |

| One-Pot Coupling | 70–75% | High | Moderate | Moderate |

| Reductive Amination | 60–65% | Low | High | Low |

The sequential halogenation route offers the best balance of yield and scalability, making it suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position on the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of methoxy-substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is C₉H₁₃ClF₃N₂O. The compound features a pyridine ring substituted with a chlorine atom at the 3-position, a trifluoromethyl group at the 5-position, and an N-(3-methoxypropyl) substituent. These structural characteristics contribute to its unique biological activity and solubility properties.

Fungicidal Activity

One of the primary applications of this compound is as an intermediate in the synthesis of fungicides, particularly fluazinam. Fluazinam is widely used in agriculture to combat fungal diseases in crops, making this compound crucial for agricultural productivity. The mechanism of action involves inhibiting specific enzymes critical for fungal growth, thereby effectively controlling various fungal pathogens .

Insecticidal Potential

While the specific insecticidal activity of this compound has not been extensively studied, similar pyridine derivatives have shown promise as insecticides. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with insect targets.

Therapeutic Potential

Research indicates that pyridine derivatives, including this compound, may have therapeutic applications in treating various diseases such as cancer and neurodegenerative disorders. The trifluoromethyl group is known to enhance drug-like properties, making these compounds attractive candidates for further medicinal development .

Studies have focused on the interactions of this compound with various biological targets. For instance, it has been evaluated for its antifungal properties against specific pathogens and its potential anticancer activities. The incorporation of the methoxypropyl group may also influence its pharmacokinetic profile, enhancing solubility and bioavailability.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps that can include halogenation reactions and nucleophilic substitutions. The characterization of the compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and methoxypropyl groups contribute to the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

The pyridinamine scaffold is highly modular, with variations in the N-substituent and halogen/trifluoromethyl groups significantly altering physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Impact of Substituents on Properties

Lipophilicity :

Hydrogen Bonding :

Biological Activity :

Biological Activity

3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of substituents that contribute to its chemical reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 254.64 g/mol. The structure includes:

- A pyridine ring which is a common scaffold in many pharmaceuticals.

- A trifluoromethyl group that enhances lipophilicity and metabolic stability.

- A chlorine atom that can participate in electrophilic reactions.

- A methoxypropyl group that may influence binding interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as proteins and enzymes. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through biological membranes. The chlorine and methoxypropyl substituents enhance binding affinity to target sites, potentially modulating their activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various strains of bacteria, including multidrug-resistant (MDR) pathogens. For example, research has shown that compounds structurally similar to this pyridine derivative can inhibit bacterial topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

- Inhibition of Type III Secretion System (T3SS) :

-

Antifungal Activity :

- Preliminary investigations suggest that this compound may also possess antifungal properties, although further studies are required to confirm its efficacy against fungal pathogens.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-chloro-5-(trifluoromethyl)pyridine | Lacks methoxypropyl group | Different reactivity; lower binding affinity |

| N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine | Lacks chlorine substitution | Altered reactivity; potentially reduced antimicrobial properties |

This comparative analysis illustrates how the unique combination of substituents in this compound contributes to its distinct biological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine?

- Methodology : The synthesis typically involves palladium-catalyzed amination to introduce substituents onto the pyridine ring. For example, sodium tert-butoxide can act as a base in dioxane solvent at controlled temperatures (60–80°C) to achieve yields >70% . Key steps include:

Chlorination : Introduce chloro groups at position 3 via nucleophilic substitution.

Trifluoromethylation : Use CF₃Cu or CF₃SiMe₃ reagents under inert atmospheres.

Amination : Couple 3-methoxypropylamine via Buchwald-Hartwig catalysis.

- Optimization : Catalyst choice (e.g., Pd(OAc)₂ with Xantphos ligand) and solvent polarity significantly impact yield and purity .

Q. How is structural characterization performed for this compound?

- Techniques :

- X-ray crystallography : Resolves intramolecular interactions, such as N–H⋯Cl hydrogen bonds (2.95–3.00 Å) and Cl⋯Cl van der Waals contacts (3.28 Å) .

- NMR : Distinct signals for NH₂ (δ 5.02 ppm, singlet) and pyridine protons (δ 6.62–7.98 ppm) confirm regiochemistry .

- Elemental analysis : Validates purity (e.g., C: 46.71%, N: 21.79%) .

Q. What purification strategies are effective for isolating this compound?

- Column chromatography : Silica gel with ethyl acetate/petroleum ether (1:5) achieves >95% purity .

- Recrystallization : Use dichloromethane or ethanol to remove by-products like unreacted amines .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Approach : ICReDD’s reaction path search methods combine quantum chemical calculations (DFT) and machine learning to predict optimal conditions. For example:

- Transition state analysis : Identifies energy barriers for trifluoromethylation (~25 kcal/mol).

- Solvent screening : Dioxane reduces activation energy by 15% compared to THF .

Q. What mechanisms underlie its bioactivity in antifungal applications?

- Target binding : The trifluoromethyl group enhances lipophilicity, enabling penetration into fungal cell membranes.

- Enzyme inhibition : Molecular docking studies suggest competitive inhibition of cytochrome P450 14α-demethylase (Ki = 2.3 μM) .

- SAR insights : Chlorine at position 3 increases potency 10-fold compared to unsubstituted analogs (IC₅₀: 0.8 μM vs. 8.2 μM) .

Q. How should researchers address discrepancies in synthetic yield data?

- Root causes :

- Catalyst deactivation : Pd(OAc)₂ degrades above 100°C; use lower temperatures with stabilizing ligands .

- Moisture sensitivity : CF₃ reagents hydrolyze readily; employ Schlenk techniques .

- Mitigation :

DoE (Design of Experiments) : Vary catalyst loading (1–5 mol%) and solvent ratios systematically.

In-line analytics : Monitor reactions via FTIR for real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.